

Application Notes and Protocols: 3-Ethylisoxazole-5-carboxylic Acid in Agrochemical Research

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Compound of Interest

Compound Name: 3-Ethylisoxazole-5-carboxylic acid

Cat. No.: B082512

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Introduction

3-Ethylisoxazole-5-carboxylic acid is a valuable heterocyclic building block in the discovery and development of novel agrochemicals. While the parent carboxylic acid itself is not typically the final active ingredient, its derivatives, particularly N-substituted isoxazole-5-carboxamides, have demonstrated a broad spectrum of biological activities, including herbicidal, fungicidal, and insecticidal properties. The isoxazole scaffold is a key "pharmacophore" that, when appropriately functionalized, can interact with specific biological targets in weeds, fungi, and insects. This document provides an overview of the agrochemical applications of **3-Ethylisoxazole-5-carboxylic acid** derivatives, along with detailed protocols for their synthesis and biological evaluation.

Agrochemical Applications

Derivatives of **3-Ethylisoxazole-5-carboxylic acid** are versatile candidates for agrochemical development due to their efficacy against a range of agricultural pests. The primary route to these active molecules is through the formation of an amide bond between the carboxylic acid and a selected amine, leading to a diverse library of isoxazole-5-carboxamides.

1.1 Herbicidal Activity

Isoxazole derivatives are known to act as potent herbicides. A significant mode of action for this class of compounds is the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1][2][3][4] HPPD is a key enzyme in the biosynthesis of plastoquinone and tocopherols in plants. Inhibition of this enzyme leads to a depletion of these essential molecules, which in turn disrupts carotenoid biosynthesis. Without carotenoids to protect chlorophyll from photooxidation, the plant tissues exhibit characteristic bleaching symptoms, followed by necrosis and death.[4]

- Key Derivatives: N-aryl and N-benzyl isoxazole-carboxamides.
- Mode of Action: Inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD).

1.2 Insecticidal Activity

Certain isoxazole derivatives, particularly isoxazoline (which can be synthesized from isoxazole precursors), are highly effective insecticides. Their primary mode of action is the antagonism of the γ -aminobutyric acid (GABA)-gated chloride channels in the insect nervous system.[5][6][7][8] By blocking these channels, the isoxazole derivatives disrupt the normal inhibitory neurotransmission, leading to hyperexcitation, paralysis, and death of the insect. This mode of action provides an alternative to insecticides that are succumbing to resistance.

- Key Derivatives: Aryl isoxazoline-carboxamides.
- Mode of Action: Antagonism of GABA-gated chloride channels.

1.3 Fungicidal Activity

Isoxazole carboxamides have also been investigated for their fungicidal properties against a variety of plant pathogenic fungi. While the exact mode of action can vary, some carboxamide fungicides are known to inhibit succinate dehydrogenase (SDH) in the mitochondrial respiratory chain, disrupting the fungus's energy supply.[5]

- Key Derivatives: N-substituted isoxazole-carboxamides.
- Target Pathogens: Effective against a range of phytopathogenic fungi, including *Alternaria* sp., *Botrytis cinerea*, *Rhizoctonia solani*, and *Fusarium* sp.[5][6][7]

Data Presentation

The following tables summarize the quantitative data for the agrochemical activity of various isoxazole-5-carboxamide derivatives, analogous to those that can be synthesized from **3-Ethylisoxazole-5-carboxylic acid**.

Table 1: Herbicidal Activity of Isoxazole Carboxamide Derivatives

Compound ID	Target Weed	Application Rate	Inhibition (%)	EC50 (μM)	Reference
I-26	Portulaca oleracea	10 mg/L	100	-	[4]
I-26	Abutilon theophrasti	10 mg/L	100	-	[4]
I-05	Echinochloa crusgalli	150 g/ha	-	-	[4]
I-05	Abutilon theophrasti	150 g/ha	-	-	[4]
II-05 (metabolite of I-05)	HPPD Enzyme	-	-	1.05	[4]

Table 2: Insecticidal Activity of Isoxazole Carboxamide Derivatives

Compound ID	Target Pest	LC50	Reference
IA-8	Mythimna separata	Comparable to Fluralaner	[9]
Isocycloseram	Fall Armyworm	0.26 mg/kg	

Table 3: Fungicidal Activity of Isoxazole Carboxamide Derivatives

Compound ID	Target Fungus	EC50 (µg/mL)	Reference
7ai	Rhizoctonia solani	0.37	[6][7]
7bg	Rhizoctonia solani	4.99	[6]
7bh	Rhizoctonia solani	5.93	[6]
7bi	Rhizoctonia solani	7.69	[6]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of agrochemically active isoxazole-5-carboxamides from **3-Ethylisoxazole-5-carboxylic acid** and for the evaluation of their biological activity.

3.1 Synthesis of N-substituted-3-ethylisoxazole-5-carboxamides

This protocol describes a general two-step procedure for the synthesis of N-substituted-3-ethylisoxazole-5-carboxamides. The first step involves the conversion of the carboxylic acid to a more reactive acid chloride, followed by amidation with a desired amine.

Step 1: Synthesis of 3-Ethylisoxazole-5-carbonyl chloride

- To a solution of **3-Ethylisoxazole-5-carboxylic acid** (1.0 eq.) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add thionyl chloride (SOCl₂) (2.0 eq.).
- Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).
- Heat the reaction mixture to reflux (approximately 40-80°C, depending on the solvent) and stir for 2-4 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 3-Ethylisoxazole-5-carbonyl chloride. This product is often used in the next step without further purification.

Step 2: Synthesis of N-substituted-3-ethylisoxazole-5-carboxamide

- Dissolve the desired amine (1.1 eq.) and a base such as triethylamine (1.5 eq.) or pyridine in anhydrous DCM.
- Cool the amine solution to 0°C in an ice bath.
- Dissolve the crude 3-Ethylisoxazole-5-carbonyl chloride from Step 1 in anhydrous DCM.
- Add the acid chloride solution dropwise to the cooled amine solution with vigorous stirring.
- Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
- Monitor the reaction by TLC.
- Upon completion, wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure N-substituted-3-ethylisoxazole-5-carboxamide.

3.2 In Vitro Herbicidal Activity Assay (HPPD Inhibition)

This protocol describes the evaluation of the herbicidal activity of test compounds by measuring their ability to inhibit the HPPD enzyme.

- Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).
- Prepare a reaction buffer containing a suitable buffer (e.g., potassium phosphate), ascorbic acid, and catalase.
- Isolate or obtain purified HPPD enzyme from a plant source (e.g., *Arabidopsis thaliana*).
- In a 96-well plate, add the reaction buffer, the substrate 4-hydroxyphenylpyruvate, and different concentrations of the test compound.
- Initiate the reaction by adding the HPPD enzyme.

- Incubate the plate at a controlled temperature (e.g., 25°C).
- Measure the decrease in absorbance at a specific wavelength (e.g., 310 nm) over time, which corresponds to the consumption of the substrate.
- Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.
- Determine the EC50 value (the concentration of the compound that causes 50% inhibition) by fitting the data to a dose-response curve.

3.3 In Vivo Insecticidal Activity Assay (Diet Incorporation Method)

This protocol is used to assess the insecticidal activity of test compounds against a target insect pest, such as the fall armyworm.

- Prepare a series of concentrations of the test compound in a suitable solvent.
- Incorporate each concentration of the test compound into an artificial insect diet.
- Dispense the treated diet into the wells of a multi-well plate.
- Place one insect larva (e.g., second or third instar) into each well.
- Seal the plate with a breathable membrane.
- Maintain the plates under controlled environmental conditions (temperature, humidity, and light cycle).
- Assess larval mortality at specific time points (e.g., 24, 48, and 72 hours).
- Calculate the mortality rate for each concentration.
- Determine the LC50 value (the concentration that causes 50% mortality) using probit analysis.

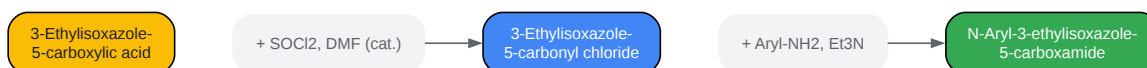
3.4 In Vitro Fungicidal Activity Assay (Mycelial Growth Inhibition)

This protocol evaluates the fungicidal activity of test compounds against phytopathogenic fungi.

- Prepare potato dextrose agar (PDA) medium and autoclave.
- While the PDA is still molten, add the test compound (dissolved in a small amount of DMSO or acetone) to achieve the desired final concentrations.
- Pour the amended PDA into petri dishes and allow them to solidify.
- Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing culture of the target fungus onto the center of each PDA plate.
- Incubate the plates in the dark at a suitable temperature for the specific fungus (e.g., 25°C).
- Measure the diameter of the fungal colony at regular intervals until the colony in the control plate (without the test compound) reaches the edge of the dish.
- Calculate the percentage of mycelial growth inhibition for each concentration.
- Determine the EC50 value by plotting the inhibition percentage against the log of the concentration.

Visualizations

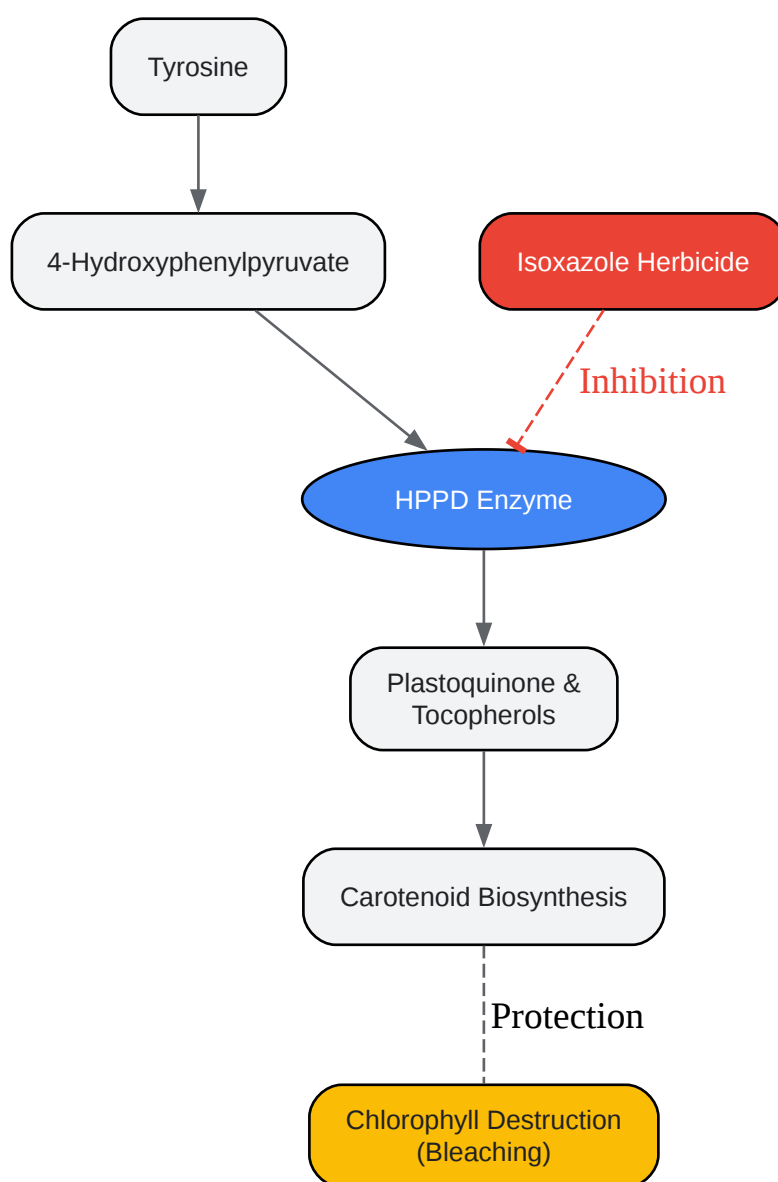
Diagram 1: Synthesis of N-Aryl-3-ethylisoxazole-5-carboxamide

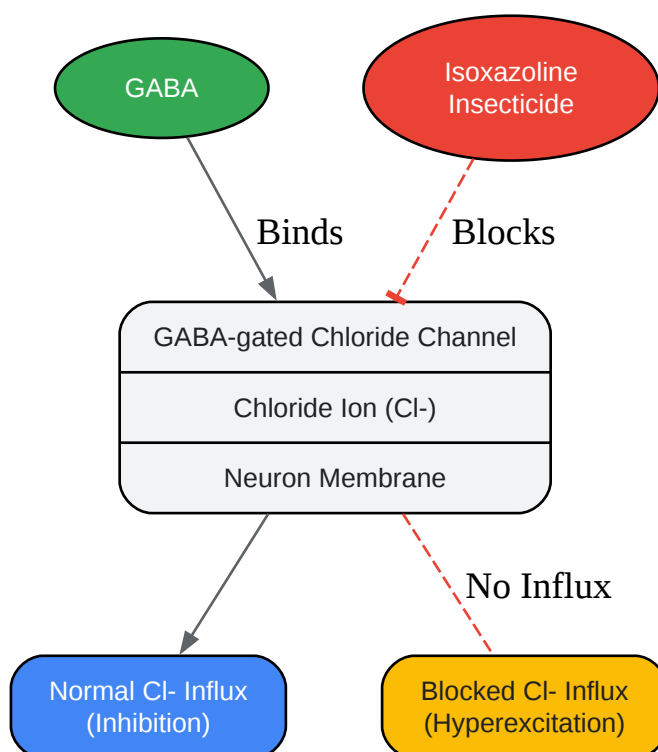


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Caption: Synthetic pathway from **3-Ethylisoxazole-5-carboxylic acid** to its carboxamide derivatives.

Diagram 2: Mode of Action - HPPD Inhibition by Herbicidal Isoxazoles





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